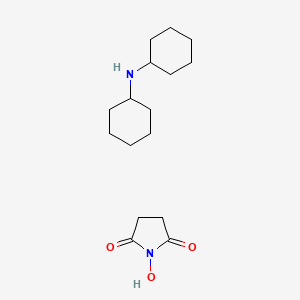

N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione

Description

1-Hydroxypyrrolidine-2,5-dione, commonly known as N-hydroxysuccinimide (NHS), is a heterocyclic organic compound with the molecular formula C₄H₅NO₃ (monoisotopic mass: 115.026943 Da) . It is a white crystalline solid, widely used in organic synthesis and bioconjugation chemistry. NHS serves as a critical reagent for activating carboxyl groups to form reactive esters, which subsequently react with primary amines to form stable amide bonds . Its IUPAC name, CAS registry number (6066-82-6), and synonyms (e.g., HOSu, 2,5-Pyrrolidinedione-1-hydroxy-) are well-documented in chemical databases .

Key applications include:

- Protein pegylation: NHS esters of polyethylene glycol (PEG) react with lysine residues in enzymes like papain to improve stability and reduce immunogenicity .

- Crosslinking reagents: NHS is used in antibody-drug conjugates and immobilization of biomolecules on solid supports.

Properties

Molecular Formula |

C16H28N2O3 |

|---|---|

Molecular Weight |

296.40 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione |

InChI |

InChI=1S/C12H23N.C4H5NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6-3-1-2-4(7)5(3)8/h11-13H,1-10H2;8H,1-2H2 |

InChI Key |

YISHGVKTAXYZQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1CC(=O)N(C1=O)O |

Origin of Product |

United States |

Preparation Methods

Context in Tenofovir Disoproxil Synthesis

Synthesis and Applications of 1-Hydroxypyrrolidine-2,5-Dione (NHS)

NHS in Carbodiimide-Mediated Couplings

NHS is widely used to activate carboxylic acids for nucleophilic acyl substitution, forming stable active esters. Source details multiple protocols for synthesizing NHS-activated esters, employing reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

General Procedure for NHS-Ester Formation

-

Reagents : Carboxylic acid (e.g., acetic acid, Boc-protected amino acids), NHS, carbodiimide (DCC or EDC).

-

Solvents : 1,2-Dimethoxyethane, dichloromethane, or tetrahydrofuran.

-

Conditions :

For example, acetic acid reacts with NHS and DCC in ethyl acetate to yield the NHS-ester of acetic acid, which is then used to amidate D-glucosamine.

Yield Optimization Strategies

Case Study: Synthesis of Boc-AEEA-OSu

A representative synthesis involves reacting Boc-AEEA-OH with NHS and diisopropylcarbodiimide (DIC) in tetrahydrofuran:

This method underscores NHS’s versatility in peptide and polymer chemistry.

Comparative Analysis of Methodologies

Carbodiimide Reagents: DCC vs. EDC

Temperature and Atmosphere Effects

-

Low temperatures (0–5°C) : Minimize side reactions during NHS-ester formation.

-

Inert atmosphere : Critical for oxidation-sensitive substrates (e.g., thiol-containing compounds).

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amines.

Scientific Research Applications

Organic Synthesis

N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione serves as a reagent in organic synthesis, particularly in the formation of active esters for peptide synthesis. Its ability to form stable intermediates makes it valuable for creating amide bonds with carboxylic acids, facilitating the synthesis of peptides and proteins.

Biological Research

In biological studies, this compound is utilized for protein modification and labeling. It enables researchers to investigate protein interactions and functions, which is crucial for understanding biological processes at the molecular level.

Pharmaceutical Development

The compound plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients. Its unique structure allows for the development of novel therapeutic agents, particularly those targeting pain pathways and inflammation .

Industrial Applications

This compound is employed in the production of polymers and advanced materials. Its properties contribute to the development of new technologies and products within various industries, including materials science and pharmaceuticals .

Analgesic Activity Study

A pharmacological study investigated the analgesic properties of this compound using animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting effective modulation of pain receptors.

Antifungal Efficacy Assessment

Research focused on the antifungal activity of this compound against various fungal strains showed notable inhibition rates, particularly against Candida species. This suggests its potential as an antifungal agent in therapeutic applications.

Molecular Docking Simulations

Computational studies employing molecular docking techniques have revealed strong binding interactions between this compound and target proteins involved in pain and inflammation pathways. These simulations indicate promising therapeutic efficacy through targeted receptor interactions.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione involves its ability to form stable intermediates with various functional groups. This property makes it an effective reagent in chemical synthesis, particularly in the formation of amide bonds. The compound interacts with carboxylic acids to form activated esters, which then react with amines to form amides . This mechanism is widely utilized in peptide synthesis and protein modification .

Comparison with Similar Compounds

NHS vs. N,N'-Dicyclohexylcarbodiimide (DCC)

DCC (C₁₃H₂₂N₂, molecular weight: 206.33 g/mol) is a carbodiimide coupling agent often used alongside NHS in peptide synthesis.

| Property | NHS | DCC |

|---|---|---|

| Role in Reactions | Forms active esters from carboxyl groups | Activates carboxyl groups via intermediate formation |

| Solubility | Polar aprotic solvents (DMF, DMSO) | Organic solvents (CH₂Cl₂, THF) |

| Byproducts | None (non-toxic) | Insoluble dicyclohexylurea (DCU) |

| Reaction Compatibility | Used in aqueous buffers (pH 7–9) | Requires anhydrous conditions |

DCC is critical for generating NHS esters in situ but requires filtration to remove DCU byproducts. NHS esters, once formed, are more stable and compatible with aqueous systems .

NHS vs. Sulfo-NHS

Sulfo-NHS (C₄H₄NO₆S, molecular weight: 217.14 g/mol) is a sulfonated derivative of NHS with enhanced water solubility.

| Property | NHS | Sulfo-NHS |

|---|---|---|

| Solubility | Limited in water (~10 mM) | Highly water-soluble (>100 mM) |

| Applications | Organic-phase reactions | Aqueous bioconjugation (e.g., cell-surface labeling) |

| Stability | Stable in dry storage | Hydrolyzes faster in aqueous media |

Sulfo-NHS esters are preferred for labeling proteins or cells in physiological buffers, whereas NHS is ideal for organic-phase syntheses .

NHS vs. Ethyl(dimethylaminopropyl)carbodiimide (EDC)

EDC (C₈H₁₇N₃, molecular weight: 155.24 g/mol) is a water-soluble carbodiimide used for direct amide bond formation without NHS.

| Property | NHS | EDC |

|---|---|---|

| Reaction Mechanism | Requires pre-activation of carboxyl groups | Directly couples carboxyl and amine groups |

| Byproducts | None | Soluble urea derivatives |

| Efficiency | Higher yield in complex syntheses | Lower stability in aqueous media |

EDC is simpler for one-step conjugations but less efficient in multi-step processes where NHS esters ensure higher specificity .

Biological Activity

N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H28N2O3

- Molecular Weight : 296.40 g/mol

- CAS Number : 82911-72-6

The compound features a complex structure with cyclohexyl groups and a pyrrolidine-2,5-dione moiety. This unique arrangement allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

N-cyclohexylcyclohexanamine has been studied for its interactions with several biological targets. The primary mechanisms include:

- Receptor Binding : The compound is believed to influence receptor activity through hydrophobic interactions and hydrogen bonding.

- Enzyme Inhibition : It may inhibit specific enzymes, impacting various cellular processes.

Analgesic Properties

Research has indicated that N-cyclohexylcyclohexanamine exhibits potential analgesic effects. Studies suggest that the compound can modulate pain pathways by interacting with opioid receptors, although detailed mechanisms remain to be fully elucidated.

Antifungal Activity

The compound's structural similarities to known antifungal agents suggest it may possess antifungal properties. Preliminary studies indicate that it could inhibit the growth of certain fungi, potentially offering a new avenue for antifungal drug development.

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-cyclohexylcyclohexanamine, it is beneficial to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dicyclohexylamine | C12H23N | Used in industrial applications; simpler structure |

| Cyclohexylamine | C6H13N | Common solvent or reagent |

| N,N-Dicyclohexylamine | C12H23N | Similar structure but lacks additional cyclohexane moiety |

N-cyclohexylcyclohexanamine stands out due to its specific substitution pattern and the presence of both cyclohexyl groups and pyrrolidine derivatives, enhancing its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

- Analgesic Activity Study : A study published in a pharmacological journal explored the analgesic properties of N-cyclohexylcyclohexanamine using animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting effective receptor modulation.

- Antifungal Efficacy Assessment : Another study focused on the antifungal activity of N-cyclohexylcyclohexanamine against various fungal strains. The compound displayed notable inhibition rates, particularly against Candida species, indicating its potential as an antifungal agent.

- Molecular Docking Simulations : Computational studies utilizing molecular docking techniques have provided insights into the binding affinities of N-cyclohexylcyclohexanamine with target proteins involved in pain and inflammation pathways. These simulations suggest strong binding interactions that could translate into therapeutic efficacy.

Q & A

(Basic) What are the foundational steps for synthesizing N-cyclohexylcyclohexanamine and 1-hydroxypyrrolidine-2,5-dione with high purity?

Answer:

Synthesis begins with selecting reaction conditions that minimize side products. For N-cyclohexylcyclohexanamine, reductive amination of cyclohexanone with cyclohexylamine using catalysts like sodium cyanoborohydride under controlled pH (6–7) is common. For 1-hydroxypyrrolidine-2,5-dione, cyclization of maleic anhydride derivatives with hydroxylamine is typical. Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm purity via melting point analysis, HPLC (>95% purity), and cross-validate using H NMR (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .

(Advanced) How can computational reaction path search methods optimize the synthesis of 1-hydroxypyrrolidine-2,5-dione derivatives?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates to identify low-energy pathways. For example, ICReDD’s approach combines reaction path searches with experimental feedback loops:

Computational Screening : Use software like Gaussian or ORCA to model cyclization barriers.

Parameter Optimization : Adjust solvent polarity, temperature, and catalysts (e.g., triethylamine) based on activation energies.

Experimental Validation : Narrow conditions using high-throughput screening (e.g., varying pH and stoichiometry).

Iterative Refinement : Feed experimental yields back into computational models to refine predictions .

(Basic) Which spectroscopic techniques are essential for characterizing these compounds?

Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., cyclohexyl protons in N-cyclohexylcyclohexanamine at δ 1.4–1.7 ppm; carbonyl signals in 1-hydroxypyrrolidine-2,5-dione at ~170–180 ppm).

- IR Spectroscopy : Detect functional groups (e.g., N–H stretch at ~3300 cm, C=O at ~1750 cm).

- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion validation (e.g., [M+H] at m/z 196 for N-cyclohexylcyclohexanamine).

- X-ray Diffraction : For crystalline derivatives, confirm stereochemistry .

(Advanced) How can researchers resolve contradictions between computational predictions and experimental yields in reaction mechanisms?

Answer:

Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) causing discrepancies. For example, a 2 factorial design identifies interactions affecting cyclization efficiency .

Sensitivity Analysis : Use computational tools to assess how small changes in input parameters (e.g., solvent dielectric constant) impact predicted pathways.

Mechanistic Probes : Introduce isotopic labeling (e.g., N in amine precursors) to track unexpected byproducts via MS or NMR .

(Advanced) How to design stability studies for these compounds under varying storage conditions?

Answer:

Methodology :

- Accelerated Degradation : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and UV light.

- Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify degradation products. MS/MS identifies hydrolyzed or oxidized species (e.g., ring-opened derivatives of 1-hydroxypyrrolidine-2,5-dione).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C.

Key Parameters :

| Condition | Degradation Pathway | Analytical Method |

|---|---|---|

| High pH | Hydrolysis | HPLC-UV (220 nm) |

| Oxidative | Peroxide formation | LC-MS/MS |

(Basic) What biological assays are suitable for evaluating the bioactivity of these compounds?

Answer:

- Enzyme Inhibition Assays : Test 1-hydroxypyrrolidine-2,5-dione derivatives against proteases (e.g., trypsin) using fluorogenic substrates.

- Microbial Systems : Assess zoospore regulation in Phytophthora spp. (e.g., leucine-mediated pathways) via growth inhibition assays .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to identify IC values. Validate targets via molecular docking (AutoDock Vina) against protein databases .

(Advanced) What strategies elucidate the reaction mechanisms of N-cyclohexylcyclohexanamine in catalytic systems?

Answer:

Kinetic Isotope Effects (KIE) : Compare / in deuteration experiments to identify rate-limiting steps (e.g., amine proton transfer).

In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during reductive amination.

Computational Dynamics : Perform ab initio molecular dynamics (AIMD) simulations to map free-energy landscapes for proton transfer and cyclization steps .

(Advanced) How to assess environmental impacts of these compounds using predictive toxicology?

Answer:

QSAR Models : Use EPA’s ECOSAR or TEST software to predict aquatic toxicity (e.g., LC for Daphnia magna).

Bioaccumulation Studies : Measure log values (e.g., 2.1 for N-cyclohexylcyclohexanamine) to estimate persistence.

Microcosm Assays : Evaluate biodegradation in soil/water systems via HPLC-MS and microbial diversity analysis (16S rRNA sequencing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.